molecular formula C11H15BF2O2S B6282266 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-13-0

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6282266
CAS No.: 627526-13-0
M. Wt: 260.1
InChI Key:
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Description

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a thiophene ring substituted with a difluoromethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via electrophilic fluorination of a thiophene precursor.

    Attachment of the Dioxaborolane Moiety: The final step involves the borylation of the thiophene derivative using a boronic ester or boronic acid under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo several types of chemical reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Electrophiles: For substitution reactions on the thiophene ring.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Sulfoxides and Sulfones: From oxidation reactions.

    Substituted Thiophenes: From electrophilic substitution reactions.

Scientific Research Applications

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: Can be used to create biologically active molecules for research in drug discovery.

Mechanism of Action

The primary mechanism of action for 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester, followed by transmetalation with an aryl or vinyl halide, and subsequent reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(trifluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[5-(methyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The presence of the difluoromethyl group in 2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in reactions where electronic effects are crucial for the formation of the desired products.

By comparing it with similar compounds, the difluoromethyl group provides a balance between electron-withdrawing and steric effects, which can be advantageous in fine-tuning the reactivity of the compound in various chemical reactions.

Properties

CAS No.

627526-13-0

Molecular Formula

C11H15BF2O2S

Molecular Weight

260.1

Purity

91

Origin of Product

United States

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